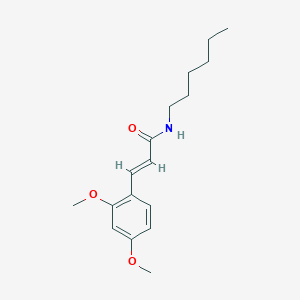
(E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide is an organic compound that belongs to the class of acrylamides It features a phenyl ring substituted with two methoxy groups at the 2 and 4 positions, and an acrylamide moiety attached to a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with hexylamine and acryloyl chloride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired acrylamide. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also feature the 2,4-dimethoxyphenyl group and have shown antimicrobial activity.
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)pyrazoline: This compound has been studied for its anti-neurotoxic potential.
Uniqueness
3-(2,4-Dimethoxyphenyl)-N-hexylacrylamide is unique due to its specific structural features, such as the hexyl chain and acrylamide moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25NO3 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-9-14-8-10-15(20-2)13-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-9+ |
InChI Key |
VRGRHDSNJSMQTR-PKNBQFBNSA-N |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC |
Isomeric SMILES |
CCCCCCNC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![isopropyl 6-(4-isobutoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254836.png)
![methyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254838.png)
![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)

![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254850.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)


![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![2-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid](/img/structure/B254867.png)
![2-[(5Z)-4-oxo-5-(pyridinium-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254868.png)
